N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide
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Overview
Description
N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide is a small molecule belonging to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound has a molecular formula of C10H13N3O2S and a molecular weight of 239.298 g/mol . It is characterized by the presence of a cyclopentyl group and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide typically involves the reaction of cyclopentylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The cyclopentyl group or the thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as methionine aminopeptidase, which plays a role in protein processing. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclooctyl-N’-thiazol-2-YL-oxalamide
- N-Cycloheptyl-N’-thiazol-2-YL-oxalamide
- N-Phenethyl-N’-thiazol-2-YL-oxalamide
- N-(4-Phenyl-thiazol-2-YL)-oxalamide
- N-Methyl-N’-thiazol-2-YL-oxalamide
Uniqueness
N1-Cyclopentyl-N2-(thiazol-2-YL)oxalamide is unique due to its specific structural features, such as the cyclopentyl group and the thiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-8(12-7-3-1-2-4-7)9(15)13-10-11-5-6-16-10/h5-7H,1-4H2,(H,12,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPYHUDDCVBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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